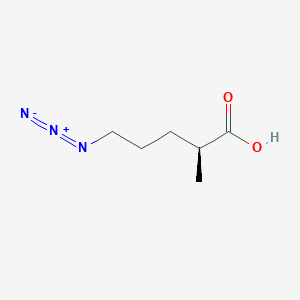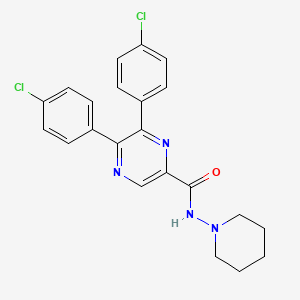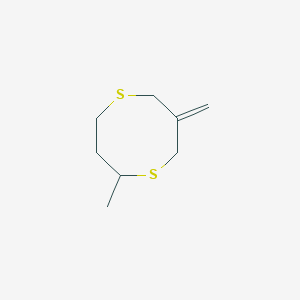
2-Methyl-7-methylidene-1,5-dithiocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-methylidene-1,5-dithiocane is an organic compound with the molecular formula C₈H₁₄S₂ and a molecular weight of 174.327 g/mol . This compound is characterized by the presence of two sulfur atoms within a cyclic structure, making it a member of the dithiocane family. It is also known by its synonym, 1,5-Dithiocane, 2-methyl-7-methylene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-methylidene-1,5-dithiocane typically involves the cyclization of appropriate precursors containing sulfur atoms. One common method is the reaction of 2-methyl-1,5-dibromopentane with sodium sulfide under reflux conditions. This reaction results in the formation of the dithiocane ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-methylidene-1,5-dithiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as .
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Alkylated or functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-7-methylidene-1,5-dithiocane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-methylidene-1,5-dithiocane involves its interaction with molecular targets containing sulfur or thiol groups. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dithiocane: Lacks the methyl and methylene groups present in 2-Methyl-7-methylidene-1,5-dithiocane.
2-Methyl-1,5-dithiocane: Similar structure but without the methylene group.
7-Methylidene-1,5-dithiocane: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both methyl and methylene groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
323580-41-2 |
|---|---|
Fórmula molecular |
C8H14S2 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
2-methyl-7-methylidene-1,5-dithiocane |
InChI |
InChI=1S/C8H14S2/c1-7-5-9-4-3-8(2)10-6-7/h8H,1,3-6H2,2H3 |
Clave InChI |
MXKCBUFITHGGMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCSCC(=C)CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)
![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
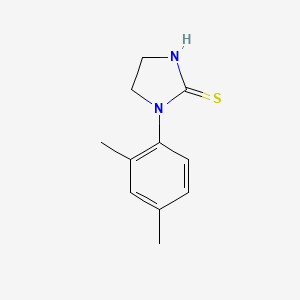
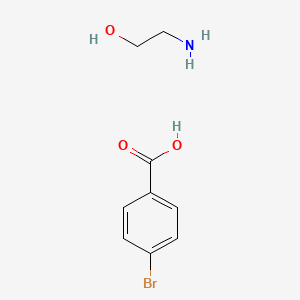
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
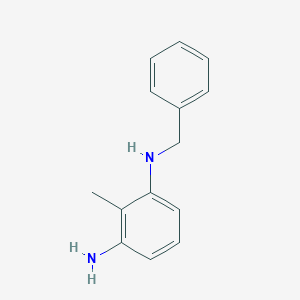
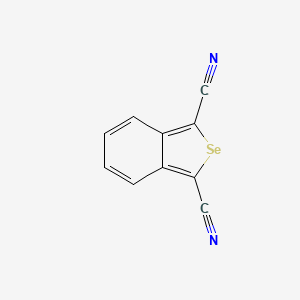
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
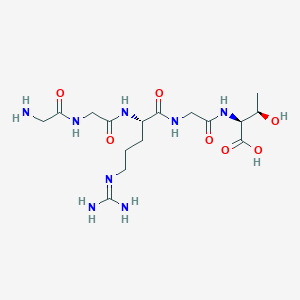
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
